(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone
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Overview
Description
(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom that is also bonded to another nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1-(2,4-dihydroxyphenyl)ethanone and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone is used as a reagent in organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules and can be used in the development of new materials.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyphenyl)ethanone: This compound is similar in structure but lacks the nitro group.
4-nitrophenylhydrazine: This compound contains the nitro group but lacks the ethanone moiety.
2,4-dihydroxyacetophenone: Similar in structure but with different functional groups.
Uniqueness
(1E)-1-(2,4-dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone is unique due to the presence of both the 2,4-dihydroxyphenyl and 4-nitrophenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H13N3O4/c1-9(13-7-6-12(18)8-14(13)19)15-16-10-2-4-11(5-3-10)17(20)21/h2-8,16,18-19H,1H3/b15-9+ |
InChI Key |
OPVFHCHQMDXESX-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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